N-Acetyl-5-hydroxy-L-tryptophan
CAS No.: 67010-10-0
Cat. No.: VC3893606
Molecular Formula: C13H14N2O4
Molecular Weight: 262.26 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 67010-10-0 |
|---|---|
| Molecular Formula | C13H14N2O4 |
| Molecular Weight | 262.26 g/mol |
| IUPAC Name | (2S)-2-acetamido-3-(5-hydroxy-1H-indol-3-yl)propanoic acid |
| Standard InChI | InChI=1S/C13H14N2O4/c1-7(16)15-12(13(18)19)4-8-6-14-11-3-2-9(17)5-10(8)11/h2-3,5-6,12,14,17H,4H2,1H3,(H,15,16)(H,18,19)/t12-/m0/s1 |
| Standard InChI Key | MOFGVUQTFJGNSG-LBPRGKRZSA-N |
| Isomeric SMILES | CC(=O)N[C@@H](CC1=CNC2=C1C=C(C=C2)O)C(=O)O |
| SMILES | CC(=O)NC(CC1=CNC2=C1C=C(C=C2)O)C(=O)O |
| Canonical SMILES | CC(=O)NC(CC1=CNC2=C1C=C(C=C2)O)C(=O)O |
Introduction
Chemical Structure and Physicochemical Properties
Molecular Characteristics
N-Acetyl-5-hydroxy-L-tryptophan (C₁₃H₁₄N₂O₄) is a chiral molecule with a molecular weight of 262.26 g/mol . Its structure comprises:
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An acetylated α-amino group.
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A hydroxyl group at the 5-position of the indole side chain.
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A carboxylic acid functional group.
The compound’s SMILES string is N[C@@H](Cc1c[nH]c2ccc(O)cc12)C(O)=O, and its InChI key is LDCYZAJDBXYCGN-VIFPVBQESA-N . The acetyl group enhances lipid solubility, potentially influencing its pharmacokinetic properties compared to non-acetylated tryptophan derivatives.
Table 1: Key Physicochemical Properties
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C₁₃H₁₄N₂O₄ | |
| Molecular Weight | 262.26 g/mol | |
| Density | 0.902 g/mL at 25°C | |
| Solubility | 10 mg/mL in water (40°C) | |
| Melting Point | Not reported | – |
Biosynthesis and Synthetic Routes
Biosynthetic Pathways
In vivo, 5-OHNAT is theorized to arise from the acetylation of 5-hydroxy-L-tryptophan (5-HTP), a precursor to serotonin. The enzyme arylamine N-acetyltransferase (NAT) likely catalyzes this reaction, though direct evidence is limited . 5-HTP itself is synthesized via hydroxylation of L-tryptophan by tryptophan hydroxylase (TPH), a rate-limiting step in serotonin production .
Chemical Synthesis
The most documented synthesis involves:
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Preparation of N-Acetyl-L-glutamic γ-semialdehyde: Derived from N-acetyl-L-ornithine through enzymatic oxidation .
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Reaction with 4-Benzyloxyphenylhydrazine: Forms a hydrazone intermediate, which undergoes cyclization to yield N-acetyl-5-benzyloxy-L-tryptophan .
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Hydrogenolysis: Removal of the benzyl group produces 5-OHNAT .
This method achieves moderate yields (51%) and highlights the compound’s role as a biogenetic precursor in tryptophan metabolism .
Physiological Roles and Mechanisms
Immunomodulatory Effects
Indirect evidence from studies on 5-HTP suggests that acetylated derivatives could influence immune responses. For example:
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Cytokine Modulation: 5-HTP suppresses pro-inflammatory cytokines (e.g., IL-1, TNF-α) in poultry duodenum by inhibiting NF-κB and MAPK pathways .
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Intestinal Immunity: 5-HTP enhances secretory IgA levels in the duodenum, a mechanism potentially shared by 5-OHNAT given structural parallels .
Industrial and Research Applications
Peptide Synthesis
5-OHNAT is utilized in solid-phase peptide synthesis (SPPS) to introduce modified tryptophan residues. Its acetyl group improves stability against proteolytic degradation, making it valuable for designing therapeutic peptides .
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